8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride chemical properties
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride chemical properties
Technical Guide: 8-Cbz-1,8-Diazaspiro[4.5]decane Hydrochloride
Executive Summary: The Strategic Value of Spiro Scaffolds
In modern drug discovery, escaping "flatland"—the dominance of planar aromatic rings—is a critical strategy for improving clinical success rates.[1] 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride represents a high-value "sp3-rich" building block.[1] Its spirocyclic core imparts inherent three-dimensionality, improving solubility and metabolic stability compared to flat bioisosteres like biphenyls or indoles.[1]
This guide details the chemical properties, synthetic utility, and handling protocols for this specific intermediate.[2] It is designed to serve as a self-validating reference for incorporating this scaffold into lead optimization programs, particularly for GPCR and ion channel targets where the 1,8-diazaspiro motif has shown privileged binding characteristics.
Chemical Identity & Structural Analysis
The molecule consists of a spiro[4.5]decane core featuring two orthogonal nitrogen centers.[1] The nitrogen at position 8 (piperidine ring) is protected by a Carboxybenzyl (Cbz) group, rendering it inert to basic conditions and nucleophilic attack. The nitrogen at position 1 (pyrrolidine ring) is present as a hydrochloride salt, ensuring stability and readiness for selective functionalization.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride |
| Common Name | 8-Cbz-1,8-diazaspiro[4.5]decane HCl |
| Molecular Formula | C₁₆H₂₃ClN₂O₂ |
| Molecular Weight | 310.82 g/mol |
| CAS Number | Generic Core:[2][3][4][5] 176-64-7 (refers to 8-azaspiro parent); Specific derivative often custom synthesized.[1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in Hexane, Et₂O |
| Stoichiometry | 1:1 (Amine : HCl) |
3D Conformational Analysis
Unlike piperazine or piperidine, the spiro[4.5] system forces the two nitrogen vectors into a fixed, non-planar orientation. This rigid geometry reduces the entropic penalty upon protein binding, a key factor in high-affinity ligand design.[1]
Physicochemical Profile
Understanding the physical behavior of this salt is crucial for assay reproducibility and process scaling.[1]
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Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[1] Exposure to ambient moisture can lead to clumping and stoichiometry drift (formation of hydrates).[1] Recommendation: Store in a desiccator or under nitrogen.[1]
-
Acidity (pKa):
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Thermal Stability: Stable up to ~150°C. Decomposition (decarboxylation of Cbz) may occur at elevated temperatures (>180°C) or under strong acidic forcing conditions.[1]
Synthetic Utility & Reactivity[3][6]
The power of this building block lies in its orthogonal protection strategy .[1] The Cbz group is stable to the basic/nucleophilic conditions required to functionalize the N1 position, allowing for controlled, sequential elaboration.
Diagram 1: Orthogonal Functionalization Workflow
This flowchart illustrates the logical progression from the building block to a final drug candidate.[1]
Caption: Sequential elaboration strategy utilizing the orthogonal reactivity of N1 (amine) and N8 (carbamate).
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.
Protocol A: Neutralization and N1-Acylation (General Procedure)
Objective: To install a pharmacophore at the N1 position while retaining the Cbz protection.[1]
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Suspension: Suspend 8-Cbz-1,8-diazaspiro[4.5]decane HCl (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).
-
Neutralization: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv) at 0°C.
-
Checkpoint: The suspension should clarify as the free base dissolves.[1]
-
-
Coupling: Add the Acyl Chloride or Carboxylic Acid (with coupling agent like HATU) (1.1 equiv).[1] Stir at Room Temperature (RT) for 2–4 hours.
-
Workup: Wash with 1N HCl (to remove excess base/unreacted amine) followed by sat. NaHCO₃. Dry organic layer over MgSO₄.[1]
-
Validation: Monitor by LC-MS. Look for mass shift: [M+H]⁺ = 310.8 - 36.5 (HCl) + [Acyl Group Mass].[1]
Protocol B: Cbz Deprotection (Hydrogenolysis)
Objective: To reveal the N8 secondary amine for further derivatization.[1]
-
Solvent System: Dissolve the N1-substituted intermediate in Methanol (MeOH) or Ethanol (EtOH).[1]
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Note: If solubility is poor, add 10% THF or Ethyl Acetate.[1]
-
-
Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) (10% by weight of substrate) under an inert argon atmosphere.[1]
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Hydrogenation: Purge with Hydrogen (H₂) gas (balloon pressure is usually sufficient).[1] Stir vigorously at RT for 4–16 hours.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.[1][6]
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Isolation: Concentrate the filtrate in vacuo.
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Checkpoint: NMR should show the disappearance of the aromatic benzyl protons (~7.35 ppm) and the benzylic CH₂ (~5.1 ppm).
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Handling, Stability & Safety
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Storage: Store at +2°C to +8°C. Keep container tightly closed. Hydroscopic nature requires protection from ambient humidity.[1]
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Hazards:
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
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Spirocyclic Scaffolds in Medicinal Chemistry
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Cbz Deprotection Methodologies
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Cystinuria Research (Application Example)
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General Synthesis of Diazaspirodecane
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Patent CN102070633B.[1] "Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group."
-
Sources
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buy 2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid [smolecule.com]
- 5. CN102070633B - Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
## Application Notes and Protocols for the Acid-Mediated Cbz Deprotection of Diazaspiro Compounds